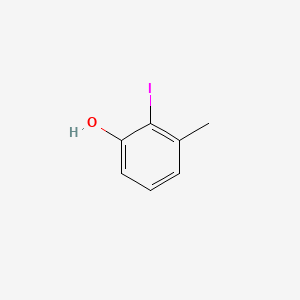

2-Iodo-3-methylphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Iodo-3-methylphenol is an organoiodide compound that belongs to the class of iodophenols It is characterized by the presence of an iodine atom and a methyl group attached to a phenol ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Iodo-3-methylphenol can be synthesized through electrophilic halogenation of 3-methylphenol (m-cresol) with iodine. The reaction typically involves the use of an oxidizing agent such as sodium hypochlorite or hydrogen peroxide to facilitate the iodination process. The reaction is carried out under mild conditions, often at room temperature, to ensure selective iodination at the desired position on the phenol ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reagent concentration, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Iodo-3-methylphenol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.

Oxidation Products: Oxidation of the phenol group can lead to the formation of quinones or other oxidized phenolic compounds.

Reduction Products: Reduction of the iodine atom results in the formation of 3-methylphenol (m-cresol).

Applications De Recherche Scientifique

2-Iodo-3-methylphenol has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-iodo-3-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

2-Iodophenol: Similar to 2-iodo-3-methylphenol but lacks the methyl group.

3-Iodophenol: The iodine atom is positioned differently on the phenol ring.

4-Iodophenol: The iodine atom is located at the para position relative to the hydroxyl group.

Uniqueness: this compound is unique due to the presence of both an iodine atom and a methyl group on the phenol ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities .

Activité Biologique

2-Iodo-3-methylphenol (C₇H₇IO) is a halogenated phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of an iodine atom attached to a methyl-substituted phenolic ring. The molecular structure can be depicted as follows:

This compound is known for its ability to undergo various chemical reactions, including nucleophilic substitutions, which can influence its biological activity.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been studied for its effectiveness against various pathogens, including bacteria and fungi.

The antimicrobial activity of this compound is believed to stem from its ability to disrupt microbial cell membranes and inhibit enzymatic functions. The iodine atom may play a crucial role in forming reactive species that can damage cellular components, while the phenolic group can interact with proteins and nucleic acids through hydrogen bonding .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound. Below are notable findings:

Detailed Research Findings

- Antimicrobial Activity : A study demonstrated that this compound effectively inhibited both gram-positive and gram-negative bacteria. Its broad-spectrum activity suggests potential applications in developing new antimicrobial agents.

- Antifungal Activity : The compound's antifungal properties were confirmed in laboratory settings, where it inhibited the growth of various fungal strains, making it a candidate for further investigation as an antifungal treatment.

- Cytotoxicity : In cancer research, this compound exhibited cytotoxic effects on specific cancer cell lines, suggesting it may have therapeutic potential in oncology .

Toxicological Profile

While exploring the biological activities, it is essential to consider the toxicological profile of this compound. According to toxicological assessments:

Propriétés

IUPAC Name |

2-iodo-3-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQLELZQLWQUEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243471-41-1 |

Source

|

| Record name | 2-Iodo-3-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.